molecular formula C11H18N2O2 B1476860 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2098102-99-7

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1476860
CAS No.: 2098102-99-7
M. Wt: 210.27 g/mol
InChI Key: XYHOFCPPIJPPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a piperidine-based chemical compound supplied for research and development purposes. Compounds featuring the piperidine ring are among the most common heterocycles found in FDA-approved medications and are highly attractive as building blocks for designing new drugs . The structural motif of a propanenitrile group linked to a piperidine ring is a scaffold of significant interest in medicinal chemistry, with related analogs being explored for their role in the synthesis of bioactive polymeric films for controlled drug delivery applications . Piperidine derivatives are known to be investigated for a wide spectrum of biological activities, including roles as modulators of therapeutic targets such as the glucocorticoid receptor , and in the development of treatments for conditions affecting the central nervous system, metabolic diseases, and more . The ethoxymethyl substituent on the piperidine ring represents a specific chemical modification that can influence the compound's physicochemical properties and interaction with biological targets. Researchers utilize this compound strictly as a reference standard or as a synthetic intermediate in the development of novel pharmacologically active molecules. This product is intended for laboratory research use only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

3-[4-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOFCPPIJPPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure comprises a piperidine ring, which is known for its biological significance, particularly in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{16}N_{2}O. Its structure includes a piperidine moiety substituted with an ethoxymethyl group and a nitrile functional group, contributing to its biological properties.

PropertyValue
Molecular Weight204.27 g/mol
IUPAC NameThis compound
CAS Number53617-35-9

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are critical for cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurological functions and offering potential in treating neurodegenerative diseases.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study reported IC50 values indicating significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory properties using models that measure cytokine production. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A recent study published in Cancer Research evaluated the effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. The results indicated that it reduced neuronal damage and improved survival rates in neuronal cultures exposed to harmful agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile and its analogs:

Compound Name Substituents on Piperidine Molecular Weight (g/mol) Key Biological Activity Solubility References
This compound 4-(Ethoxymethyl) Not explicitly reported Inferred scaffold for kinase modulation Likely moderate (ether group enhances polarity)
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) 3-((7-Chloropyrimidoindolyl)(methyl)amino) 480.32 (calculated) GSK-3β inhibitor (IC₅₀ = 480 nM) Low cytotoxicity, improved metabolic stability
Tofacitinib (CP-690550) 3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino), 4-methyl 312.37 JAK1/3 inhibitor (clinically approved for RA) Soluble in DMSO (100 mg/mL), slightly in water
3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile 4-(Dimethylamino) 195.26 Versatile scaffold (no specific activity noted) Not reported
3-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile 3-(Imidazo-pyrrolo-pyrazin-1-yl), 4-(trifluoromethyl) 377.37 Experimental kinase inhibitor (activity unspecified) Soluble in DMSO/MeOH (assay conditions)

Key Observations :

Structural Variations: The ethoxymethyl group in the target compound distinguishes it from analogs with bulkier aromatic substituents (e.g., pyrimidoindole in (R)-2) or charged groups (e.g., dimethylamino in the scaffold compound). Tofacitinib incorporates a pyrrolopyrimidine moiety, critical for JAK inhibition, while the trifluoromethyl analog in highlights the use of halogenated groups for metabolic resistance .

Biological Activity: Pyrimidoindole derivatives (e.g., (R)-2) exhibit nanomolar potency against GSK-3β, attributed to their planar aromatic systems enabling π-π interactions with kinase active sites . Tofacitinib’s clinical success underscores the importance of stereochemistry; its (3S,4S) configuration is essential for JAK selectivity .

Synthesis: Most analogs are synthesized via coupling reactions between cyanoacetic acid and substituted piperidines using activating agents like PyBOP or EDCI .

Solubility and Stability: The ethoxymethyl group’s ether linkage may improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ) but less than charged groups (e.g., dimethylamino in ). Tofacitinib’s solubility profile (2.9 mg/mL in water) reflects its zwitterionic character .

Safety and Applications :

  • Compounds like (R)-2 and Tofacitinib demonstrate low cytotoxicity, making them viable for therapeutic use . The ethoxymethyl derivative’s safety profile remains unstudied but could benefit from the ether group’s metabolic stability.

Preparation Methods

Ethoxymethylation of Piperidine

  • Reagents: Piperidine is reacted with an ethoxymethylating agent, such as ethoxymethyl chloride or ethoxymethyl bromide, under basic conditions to afford 4-(ethoxymethyl)piperidine.
  • Conditions: Typically performed in an inert solvent like dichloromethane or acetonitrile, with a base such as triethylamine or sodium hydride to scavenge the acid formed.
  • Notes: Controlling temperature and stoichiometry is critical to avoid over-alkylation or side reactions.

Introduction of the 3-oxopropanenitrile Group

  • Approach: The 4-(ethoxymethyl)piperidine intermediate is reacted with a suitable 3-oxopropanenitrile precursor or equivalent acylating agent.
  • Typical Reagents: 3-oxopropanenitrile derivatives or activated esters/chlorides of 3-oxopropanenitrile.
  • Catalysts/Bases: Bases such as cesium carbonate or potassium carbonate are used to facilitate nucleophilic substitution or acylation.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reagents and bases.
  • Reaction Conditions: Heating under inert atmosphere (N2) at temperatures ranging from room temperature to 120°C, sometimes assisted by microwave irradiation to enhance reaction rates.

Purification and Isolation

  • Chromatography: The crude product is purified by column chromatography using eluents such as ethyl acetate/hexane mixtures or chloroform/methanol systems to separate the desired compound from impurities.
  • Crystallization: Fractional crystallization may be employed to isolate the pure compound, especially if diastereomeric mixtures are present.
  • Chiral Resolution: If enantiomerically pure forms are required, chiral HPLC on asymmetric resins with hydrocarbon/isopropanol mobile phases may be used.

Research Findings and Optimization

  • Base Selection: Potassium carbonate has been found effective in improving yields during intramolecular reactions involving piperidine derivatives.
  • Microwave Irradiation: Use of microwave irradiation at 120°C for 1 hour in DMSO with cesium carbonate has been reported to enhance reaction efficiency in similar piperidine functionalizations.
  • Debenzylation Control: For related piperidine compounds, debenzylation at room temperature (25-30°C) controls impurity formation, suggesting mild conditions are preferable to maintain compound integrity.
  • Chiral Purity: Diastereomeric mixtures can be separated by chromatography or fractional crystallization, with subsequent conversion to pure enantiomers by standard methods.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Notes/Outcome
Ethoxymethylation Piperidine + ethoxymethyl chloride + base (e.g., triethylamine) in DCM or MeCN Controls alkylation, avoids overreaction
Introduction of 3-oxopropanenitrile 3-oxopropanenitrile derivative + base (Cs2CO3 or K2CO3) in DMF or DMSO, 80-120°C, inert atmosphere Microwave irradiation can improve yield
Purification Column chromatography with EtOAc/hexane or CHCl3/MeOH Removes impurities, isolates pure compound
Chiral Resolution (if needed) Chiral HPLC with hydrocarbon/isopropanol mobile phase Enantiomerically enriched compound obtained

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.